molecular formula C28H44O3S B3051845 1-Naphthalenesulfonic acid, 3,6-dinonyl- CAS No. 364342-84-7

1-Naphthalenesulfonic acid, 3,6-dinonyl-

Cat. No.: B3051845
CAS No.: 364342-84-7
M. Wt: 460.7 g/mol
InChI Key: WOJDFUWWKJARLI-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 3,6-dinonyl- is an organic compound belonging to the class of naphthalenesulfonic acids. It is characterized by the presence of two nonyl groups attached to the naphthalene ring at positions 3 and 6, and a sulfonic acid group at position 1. This compound is known for its applications in various industrial processes, particularly as a surfactant and corrosion inhibitor .

Preparation Methods

The synthesis of 1-naphthalenesulfonic acid, 3,6-dinonyl- typically involves the sulfonation of dinonylnaphthalene. The process begins with the alkylation of naphthalene using nonene to produce dinonylnaphthalene. This intermediate is then subjected to sulfonation using concentrated sulfuric acid to yield 1-naphthalenesulfonic acid, 3,6-dinonyl- . Industrial production methods often involve careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Naphthalenesulfonic acid, 3,6-dinonyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonate salts and substituted naphthalenes.

Scientific Research Applications

1-Naphthalenesulfonic acid, 3,6-dinonyl- has a wide range of scientific research applications:

    Chemistry: It is used as a surfactant and dispersing agent in various chemical processes.

    Biology: The compound is studied for its potential use in biological systems as a phase-transfer catalyst.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its surfactant properties.

    Industry: It is widely used as a corrosion inhibitor in lubricants and industrial coatings.

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonic acid, 3,6-dinonyl- primarily involves its ability to form micelles in nonpolar solvents. These micelles can encapsulate and transport various substances, making the compound effective as a phase-transfer catalyst and surfactant. The sulfonic acid group interacts with polar molecules, while the nonyl groups provide hydrophobic interactions .

Comparison with Similar Compounds

1-Naphthalenesulfonic acid, 3,6-dinonyl- can be compared with other similar compounds such as:

    Dinonylnaphthalenesulfonic acid: Similar in structure but may have different positions of the nonyl groups.

    Calcium dinonylnaphthalenesulfonate: A salt form used as a corrosion inhibitor.

    Other naphthalenesulfonic acids: Varying in the length and position of alkyl groups.

The uniqueness of 1-naphthalenesulfonic acid, 3,6-dinonyl- lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it particularly effective in its applications.

Properties

IUPAC Name

3,6-di(nonyl)naphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-17-24-19-20-27-26(21-24)22-25(23-28(27)32(29,30)31)18-16-14-12-10-8-6-4-2/h19-23H,3-18H2,1-2H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJDFUWWKJARLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCCCCCCC)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275555
Record name 1-Naphthalenesulfonic acid, 3,6-dinonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364342-84-7
Record name 1-Naphthalenesulfonic acid, 3,6-dinonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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